2-Chloro-4-methyl-5-pentafluoroethyl-pyridine
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Overview
Description
2-Chloro-4-methyl-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative with the molecular formula C8H5ClF5N and a molecular weight of 245.577 g/mol . This compound is notable for its unique structure, which includes a pentafluoroethyl group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction , which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction , which uses hypervalent iodine reagents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial methods for producing fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-4-methyl-5-pentafluoroethyl-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its electron-withdrawing properties, making it a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but lacks the pentafluoroethyl group.
2-Chloro-4-methylpyridine: Another similar compound without the fluorine atoms.
2-Chloro-3,5-difluoropyridine: Contains fewer fluorine atoms compared to 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine.
Uniqueness
This compound is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5ClF5N |
---|---|
Molecular Weight |
245.58 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C8H5ClF5N/c1-4-2-6(9)15-3-5(4)7(10,11)8(12,13)14/h2-3H,1H3 |
InChI Key |
WWHXILHOYWEPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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